(2-PHENYL-1,3-THIAZOL-4-YL)METHYL (2-PYRIDYL) SULFIDE
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Overview
Description
(2-PHENYL-1,3-THIAZOL-4-YL)METHYL (2-PYRIDYL) SULFIDE is a heterocyclic compound that features both thiazole and pyridine rings. The thiazole ring is known for its aromatic properties and biological activity, while the pyridine ring is a basic nitrogen-containing heterocycle commonly found in many natural and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-PHENYL-1,3-THIAZOL-4-YL)METHYL (2-PYRIDYL) SULFIDE typically involves the condensation of 2-phenylthiazole with 2-pyridylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
(2-PHENYL-1,3-THIAZOL-4-YL)METHYL (2-PYRIDYL) SULFIDE undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: Both the thiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted thiazole and pyridine derivatives.
Scientific Research Applications
(2-PHENYL-1,3-THIAZOL-4-YL)METHYL (2-PYRIDYL) SULFIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anticonvulsant properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of (2-PHENYL-1,3-THIAZOL-4-YL)METHYL (2-PYRIDYL) SULFIDE involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to DNA and proteins, affecting their function.
Pathways Involved: It may inhibit enzymes involved in cell division and signal transduction pathways, leading to cell death or altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole: Shares the thiazole ring but lacks the pyridine moiety.
2-Pyridylmethyl Sulfide: Contains the pyridine ring but lacks the thiazole moiety.
Thiazole Derivatives: Various thiazole derivatives with different substituents exhibit similar biological activities
Uniqueness
(2-PHENYL-1,3-THIAZOL-4-YL)METHYL (2-PYRIDYL) SULFIDE is unique due to the combination of both thiazole and pyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-phenyl-4-(pyridin-2-ylsulfanylmethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S2/c1-2-6-12(7-3-1)15-17-13(11-19-15)10-18-14-8-4-5-9-16-14/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQWOASKVLQMPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CSC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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